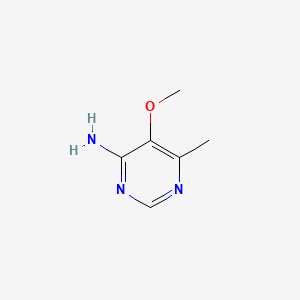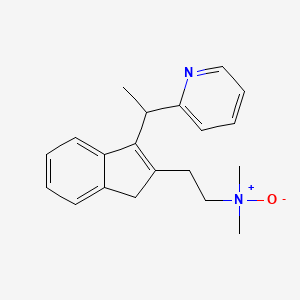
13,14-dihydro-15-oxo-tétranor Prostaglandine D2
Vue d'ensemble
Description
La 13,14-Dihydro-15-céto-tétranor Prostaglandine D2 est un métabolite de la Prostaglandine D2. Elle est formée par la réduction de la double liaison entre les carbones 13 et 14 et l'oxydation du groupe hydroxyle en carbone 15. Ce composé est important en tant que biomarqueur pour l'étude des maladies liées à la prostaglandine D2 .
Applications De Recherche Scientifique
13,14-Dihydro-15-keto-tetranor Prostaglandin D2 is used extensively in scientific research as a biomarker for Prostaglandin D2-related diseases. It is utilized in studies related to inflammation, allergic reactions, and other physiological processes mediated by Prostaglandin D2. Additionally, it serves as a tool for understanding the metabolic pathways of Prostaglandin D2 and its role in various biological systems .
Mécanisme D'action
Target of Action
The primary target of 13,14-dihydro-15-keto-tetranor Prostaglandin D2 is the CRTH2/DP2 receptor . This receptor plays a crucial role in mediating the effects of prostaglandin D2, a lipid compound involved in several biological processes including inflammation and allergic responses .
Mode of Action
13,14-dihydro-15-keto-tetranor Prostaglandin D2 acts as a selective agonist for the CRTH2/DP2 receptor . By binding to this receptor, it triggers a series of intracellular events that lead to the physiological responses associated with prostaglandin D2 .
Biochemical Pathways
The compound is a metabolite of prostaglandin D2, formed through the 15-hydroxy PGDH pathway . This pathway involves the reduction of the double bond between C-13 and C-14 and oxidation of the hydroxyl group at C-15, producing 13,14-dihydro-15-keto prostaglandins . The downstream effects of this pathway are largely dependent on the specific physiological context and can include a variety of responses related to inflammation and allergic reactions .
Pharmacokinetics
It’s known that the compound is a metabolite of prostaglandin d2 , suggesting that its bioavailability and pharmacokinetic profile would be influenced by the metabolic processes that produce it.
Result of Action
The activation of the CRTH2/DP2 receptor by 13,14-dihydro-15-keto-tetranor Prostaglandin D2 can lead to various molecular and cellular effects. For instance, it has been shown to inhibit ion flux in a canine colonic mucosa preparation . As a biomarker, it can be used to study diseases related to prostaglandin D2 .
Analyse Biochimique
Biochemical Properties
13,14-dihydro-15-keto-tetranor Prostaglandin D2 is known to interact with various enzymes and proteins. It is a known agonist for the CRTH2/DP2 receptor . The nature of these interactions is crucial for the biochemical reactions involving this compound .
Cellular Effects
The effects of 13,14-dihydro-15-keto-tetranor Prostaglandin D2 on cells and cellular processes are significant. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
The molecular mechanism of action of 13,14-dihydro-15-keto-tetranor Prostaglandin D2 involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It exerts its effects at the molecular level, contributing to its role as a biomarker for Prostaglandin D2-related diseases .
Dosage Effects in Animal Models
The effects of 13,14-dihydro-15-keto-tetranor Prostaglandin D2 vary with different dosages in animal models
Metabolic Pathways
13,14-dihydro-15-keto-tetranor Prostaglandin D2 is involved in several metabolic pathways. It interacts with various enzymes and cofactors
Transport and Distribution
The transport and distribution of 13,14-dihydro-15-keto-tetranor Prostaglandin D2 within cells and tissues involve interactions with transporters or binding proteins
Méthodes De Préparation
Voies synthétiques et conditions de réaction : La synthèse de la 13,14-Dihydro-15-céto-tétranor Prostaglandine D2 implique généralement la réduction de la Prostaglandine D2 suivie d'une oxydation. La réduction de la double liaison entre les carbones 13 et 14 est réalisée à l'aide de catalyseurs d'hydrogénation. Le groupe hydroxyle en carbone 15 est ensuite oxydé à l'aide d'agents oxydants tels que le permanganate de potassium ou le trioxyde de chrome .
Méthodes de production industrielle : l'approche générale implique une synthèse à grande échelle utilisant les mêmes réactions de réduction et d'oxydation que celles utilisées en laboratoire, avec des optimisations pour le rendement et la pureté .
Types de réactions:
Oxydation : Le groupe hydroxyle en carbone 15 peut être oxydé en cétone.
Réduction : La double liaison entre les carbones 13 et 14 peut être réduite en liaison simple.
Substitution : Les groupes fonctionnels de la molécule peuvent être substitués dans des conditions appropriées.
Réactifs et conditions usuels:
Oxydation : Permanganate de potassium, trioxyde de chrome.
Réduction : Catalyseurs d'hydrogénation tels que le palladium sur charbon.
Substitution : Divers nucléophiles et électrophiles en fonction de la substitution souhaitée.
Produits principaux:
Oxydation : Formation de 13,14-Dihydro-15-céto Prostaglandine D2.
Réduction : Formation de 13,14-Dihydro Prostaglandine D2.
Substitution : Divers dérivés substitués en fonction des réactifs utilisés
4. Applications de recherche scientifique
La 13,14-Dihydro-15-céto-tétranor Prostaglandine D2 est largement utilisée dans la recherche scientifique comme biomarqueur des maladies liées à la Prostaglandine D2. Elle est utilisée dans des études liées à l'inflammation, aux réactions allergiques et à d'autres processus physiologiques médiés par la Prostaglandine D2. De plus, elle sert d'outil pour comprendre les voies métaboliques de la Prostaglandine D2 et son rôle dans divers systèmes biologiques .
5. Mécanisme d'action
Le mécanisme d'action de la 13,14-Dihydro-15-céto-tétranor Prostaglandine D2 implique son interaction avec des récepteurs spécifiques tels que le récepteur CRTH2/DP2. Cette interaction entraîne diverses réponses physiologiques, notamment l'inhibition du flux d'ions dans certains tissus. Le composé est ensuite métabolisé dans l'organisme, contribuant à ses effets biologiques .
Composés similaires:
- 13,14-Dihydro-15-céto Prostaglandine D2
- 13,14-Dihydro-15-céto Prostaglandine E2
- 13,14-Dihydro-15-céto Prostaglandine F1α
Comparaison : La 13,14-Dihydro-15-céto-tétranor Prostaglandine D2 est unique en raison de sa voie métabolique spécifique et de son rôle de biomarqueur des maladies liées à la Prostaglandine D2. Si des composés similaires tels que la 13,14-Dihydro-15-céto Prostaglandine E2 et la 13,14-Dihydro-15-céto Prostaglandine F1α présentent certaines similitudes structurales, ils diffèrent par leurs activités biologiques et leurs interactions spécifiques avec les récepteurs .
Comparaison Avec Des Composés Similaires
- 13,14-Dihydro-15-keto Prostaglandin D2
- 13,14-Dihydro-15-keto Prostaglandin E2
- 13,14-Dihydro-15-keto Prostaglandin F1α
Comparison: 13,14-Dihydro-15-keto-tetranor Prostaglandin D2 is unique due to its specific metabolic pathway and its role as a biomarker for Prostaglandin D2-related diseases. While similar compounds like 13,14-Dihydro-15-keto Prostaglandin E2 and 13,14-Dihydro-15-keto Prostaglandin F1α share some structural similarities, they differ in their biological activities and specific receptor interactions .
Propriétés
IUPAC Name |
3-[(1R,2R,5S)-5-hydroxy-3-oxo-2-(3-oxooctyl)cyclopentyl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26O5/c1-2-3-4-5-11(17)6-7-12-13(8-9-16(20)21)15(19)10-14(12)18/h12-13,15,19H,2-10H2,1H3,(H,20,21)/t12-,13-,15+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIXGXJHOQWHINC-NFAWXSAZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(=O)CCC1C(C(CC1=O)O)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCC(=O)CC[C@@H]1[C@H]([C@H](CC1=O)O)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401348116 | |
| Record name | 3-[(1R,2R,5S)-5-Hydroxy-3-oxo-2-(3-oxooctyl)cyclopentyl]propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401348116 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1204116-69-7 | |
| Record name | 3-[(1R,2R,5S)-5-Hydroxy-3-oxo-2-(3-oxooctyl)cyclopentyl]propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401348116 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: What is the significance of 13,14-dihydro-15-keto-tetranor Prostaglandin D2 in the context of Alzheimer’s disease?
A1: This study identified 13,14-dihydro-15-keto-tetranor Prostaglandin D2 as a potential biomarker for both AD and mild cognitive impairment (MCI). [] The research found significantly different levels of this metabolite in the urine of AD and MCI patients compared to cognitively normal individuals. While the exact mechanisms are still under investigation, this difference suggests a potential link between 13,14-dihydro-15-keto-tetranor Prostaglandin D2 and the development and progression of AD. Further research is needed to understand the specific role of this metabolite in the disease process.
Q2: How does the identification of 13,14-dihydro-15-keto-tetranor Prostaglandin D2 contribute to AD diagnosis?
A2: This study developed diagnostic panels based on urinary metabolites, including 13,14-dihydro-15-keto-tetranor Prostaglandin D2, combined with age and APOE status. [] These panels showed promising results in differentiating between AD, MCI, and cognitively normal individuals. While more research is needed to validate these findings, this approach highlights the potential of using urinary biomarkers like 13,14-dihydro-15-keto-tetranor Prostaglandin D2 for early and non-invasive AD diagnosis.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![Fructose, D-, [3H(G)]](/img/structure/B592566.png)




